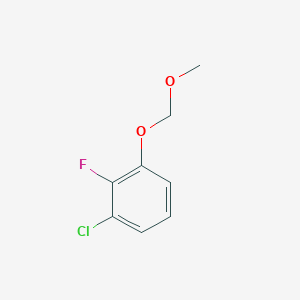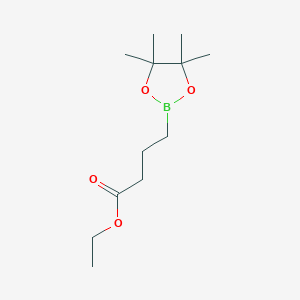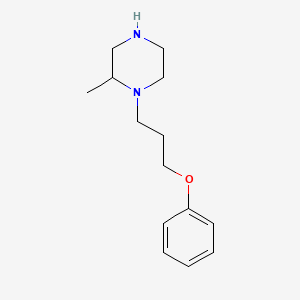
2-Methyl-1-(3-phenoxypropyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-1-(3-phenoxypropyl)piperazine” is a piperazine derivative . Its molecular formula is C14H22N2O and it has a molecular weight of 234.34 . Piperazine derivatives are known to affect the central and the autonomic nervous systems, the blood pressure, and smooth muscle .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecule contains a total of 40 bonds, including 18 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .Chemical Reactions Analysis
Piperazine derivatives have been synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(3-phenoxypropyl)piperazine has been used in a variety of scientific research applications. It has been studied for its ability to act as a surfactant, a drug delivery agent, and a stabilizer for various materials. In addition, it has been studied for its ability to act as an antioxidant and a chelating agent. Furthermore, it has been used in the synthesis of polymers and in the manufacture of polymeric materials.
Wirkmechanismus
2-Methyl-1-(3-phenoxypropyl)piperazine has been studied for its ability to act as a surfactant, a drug delivery agent, and a stabilizer for various materials. As a surfactant, it has been shown to reduce the surface tension of aqueous solutions, thus allowing for the solubilization of hydrophobic compounds. As a drug delivery agent, it has been shown to increase the solubility of drugs and to reduce their toxicity. Finally, as a stabilizer, it has been shown to improve the stability of polymeric materials.
Biochemical and Physiological Effects
This compound has been studied for its ability to act as an antioxidant and a chelating agent. As an antioxidant, it has been shown to scavenge free radicals and to reduce oxidative stress. As a chelating agent, it has been shown to bind to metal ions and to reduce their toxicity. Furthermore, it has been studied for its ability to modulate the activity of enzymes, to induce apoptosis, and to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-(3-phenoxypropyl)piperazine has several advantages for laboratory experiments. It is relatively easy to synthesize and can be purified to a high degree of purity. Furthermore, it is non-toxic and has a low environmental impact. However, it is important to note that this compound is a relatively unstable compound and is sensitive to light and heat.
Zukünftige Richtungen
Future research on 2-Methyl-1-(3-phenoxypropyl)piperazine should focus on its potential applications in the medical field. For example, further studies should be conducted to determine its efficacy as a drug delivery agent and its potential to modulate the activity of enzymes. In addition, further research should be conducted to determine its potential to induce apoptosis and to inhibit the growth of cancer cells. Furthermore, further studies should be conducted to explore its potential to act as a chelating agent and to reduce the toxicity of metal ions. Finally, further research should be conducted to explore its potential to act as an antioxidant and to reduce oxidative stress.
Synthesemethoden
2-Methyl-1-(3-phenoxypropyl)piperazine can be synthesized through a three-step process. The first step involves the condensation of 3-phenoxypropyl chloride with piperazine to form the desired cyclic amine. This reaction is typically performed in the presence of an acid catalyst, such as hydrochloric acid, and is followed by the addition of a methyl group to the cyclic amine. This step is typically performed in the presence of an alkali or base catalyst, such as sodium hydroxide. The final step involves the removal of the catalyst and the purification of the compound.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-1-(3-phenoxypropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-12-15-8-10-16(13)9-5-11-17-14-6-3-2-4-7-14/h2-4,6-7,13,15H,5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLVKAHVFFVNPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

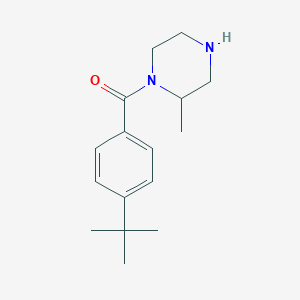
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)


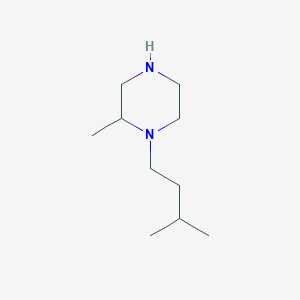
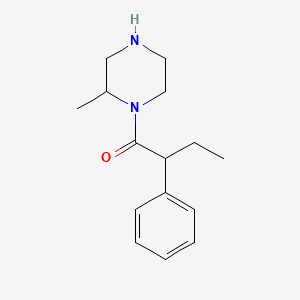
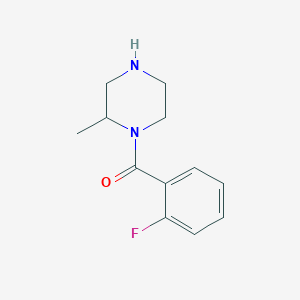


![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)

